molecular formula C11H12BrN B1310677 5-Bromo-2,3,3-trimethyl-3H-indole CAS No. 54136-24-2

5-Bromo-2,3,3-trimethyl-3H-indole

Cat. No. B1310677
CAS RN: 54136-24-2
M. Wt: 238.12 g/mol
InChI Key: OUWLZEOAVCFTAQ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 5-Bromo-2,3,3-trimethyl-3H-indole

5-Bromo-2,3,3-trimethyl-3H-indole is a derivative of the indole compound, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The papers provided discuss various bromoindole derivatives, their synthesis, and properties, which can be related to the understanding of 5-Bromo-2,3,3-trimethyl-3H-indole.

Synthesis Analysis

The synthesis of bromoindole derivatives is a key area of interest due to their potential applications in drug development and other chemical industries. For instance, the synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from bromoindole derivatives has been reported, which are used as photoaffinity labels in biological functional analysis . Another study describes the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which was achieved through a reaction promoted by NBS without the need for metal catalysts, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole .

Molecular Structure Analysis

The molecular structure of bromoindole derivatives has been extensively studied using various techniques. X-ray crystallography has been used to determine the structure of these compounds, revealing details about their molecular geometry and intermolecular interactions . For example, the crystal structure of a bromoindole derivative showed the presence of hydrogen bonds and C-H...π interactions, which are important for the stability of the crystal structure . These findings provide insights into the molecular structure of 5-Bromo-2,3,3-trimethyl-3H-indole.

Chemical Reactions Analysis

Bromoindole derivatives participate in various chemical reactions that are crucial for their functionalization and application. The reaction of indole with Br2 has been shown to produce a hexabrominated indole trimer, which indicates the reactivity of indole derivatives towards halogenation . This reactivity could be relevant for the chemical reactions involving 5-Bromo-2,3,3-trimethyl-3H-indole.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole derivatives have been characterized using spectroscopic, thermal, and computational methods. The thermal stability of these compounds has been reported, with some showing good stability up to 215°C . Additionally, computational methods such as DFT and TD-DFT have been employed to explore the electronic spectra and molecular orbital energy level diagrams, which are essential for understanding the electronic properties of these molecules . These studies provide a foundation for predicting the properties of 5-Bromo-2,3,3-trimethyl-3H-indole.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has explored the synthesis of derivatives of 5-Bromo-2,3,3-trimethyl-3H-indole, employing various techniques such as NBS-promoted reactions and palladium-catalyzed amination, to create novel compounds with potential biological activity. These methods highlight the versatility of 5-Bromo-2,3,3-trimethyl-3H-indole as a precursor for diverse chemical syntheses (Gao Zhao-chan, 2013; N. Schwarz et al., 2008).

  • Crystal Structure and Molecular Interactions

    Studies have also detailed the intermolecular interactions and crystal structures of compounds derived from 5-Bromo-2,3,3-trimethyl-3H-indole. These analyses provide insights into the electronic and spatial configurations that could influence the reactivity and potential applications of these compounds (A. Barakat et al., 2017).

  • Fluorescence Properties

    The electropolymerisation of 5-substituted indole monomers, including 5-bromoindole, has been studied for its fluorescence properties in solution. This research suggests potential applications in materials science, particularly in the development of fluorescent materials (P. Jennings et al., 1998).

Potential Applications

  • Photoaffinity Labeling

    Derivatives synthesized from bromoindole derivatives, such as 5- and 6-trifluoromethyldiazirinyl indoles, have been explored for their use in biological functional analysis as photoaffinity labels. This underscores the role of 5-Bromo-2,3,3-trimethyl-3H-indole derivatives in probing biological mechanisms (Yuta Murai et al., 2012).

  • Corrosion Inhibition

    Indolium-based ionic liquids derived from 5-Bromo-2,3,3-trimethyl-3H-indole have shown promising results as corrosion inhibitors for mild steel in acidic media. This application highlights the compound's potential in materials science and engineering (Saleh A. Ahmed et al., 2019).

Safety And Hazards

The safety information for “5-Bromo-2,3,3-trimethyl-3H-indole” indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for “5-Bromo-2,3,3-trimethyl-3H-indole” could involve further exploration of its chemical reactions under different conditions , as well as its potential applications in various fields.

properties

IUPAC Name

5-bromo-2,3,3-trimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWLZEOAVCFTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459476
Record name 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3,3-trimethyl-3H-indole

CAS RN

54136-24-2
Record name 5-Bromo-2,3,3-trimethyl-3H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54136-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL flask were added p-bromophenylhydrazine 1 (50.3 g, 0.27 mol) glacial acetic acid (300 mL) and 3-methylbutanone (40 mL, 0.37 mol). The mixture was heated at reflux for 4 h and then cooled to rt. The volatile components were removed in vacuo and the residue was partitioned between petroleum ether (350 mL) and water (100 mL). The aqueous phase was washed again with petroleum ether (2×100 mL). The combined organic solutions were dried (MgSO4) and filtered and the solvent was evaporated in vacuo to afford 5-bromo-2,3,3-trimethyl-3H-indole 2 (56.3 g, 87%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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